molecular formula C8H21ClN2S2 B232057 Phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- CAS No. 18722-71-9

Phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl-

Katalognummer B232057
CAS-Nummer: 18722-71-9
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: HZWZRSHVSBNBRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
Phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- has several biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models and has potential use as an anti-inflammatory agent. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

Vorteile Und Einschränkungen Für Laborexperimente

Phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown promising results in animal models. Additionally, phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- has potential use in various fields, including anti-inflammatory research and the oil and gas industry. However, there are limitations to its use in lab experiments. The mechanism of action is not fully understood, and the compound may have side effects that need to be further studied.

Zukünftige Richtungen

There are several future directions for phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl-. This compound has potential use in various fields, including anti-inflammatory research and the oil and gas industry. Further research is needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, future studies should focus on optimizing the synthesis method and improving the purity of the compound. Finally, more research is needed to explore the potential therapeutic applications of phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- for neurological disorders such as Alzheimer's disease.
Conclusion:
Phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects. Further research is needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, future studies should focus on optimizing the synthesis method and improving the purity of the compound.

Synthesemethoden

Phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- is synthesized using a specific method that involves the reaction between piperidine and N,N,N',N'-tetramethylphosphoric diamide. This reaction is carried out under suitable conditions, resulting in the formation of the desired compound. The purity of the compound can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

Phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- has several potential scientific research applications. This compound has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, phosphonic diamide, P-4-piperidyl-N,N,N',N'-tetramethyl- has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

Eigenschaften

CAS-Nummer

18722-71-9

Molekularformel

C8H21ClN2S2

Molekulargewicht

219.26 g/mol

IUPAC-Name

N-[dimethylamino-(1-methylpiperidin-4-yl)phosphoryl]methanamine

InChI

InChI=1S/C9H22N3OP/c1-10-14(13,11(2)3)9-5-7-12(4)8-6-9/h9H,5-8H2,1-4H3,(H,10,13)

InChI-Schlüssel

HZWZRSHVSBNBRJ-UHFFFAOYSA-N

SMILES

CNP(=O)(C1CCN(CC1)C)N(C)C

Kanonische SMILES

CNP(=O)(C1CCN(CC1)C)N(C)C

Synonyme

ENT 51007
ENT-51007

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.